

The Discovery and Development of (R)-MLN-4760: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-MLN-4760	
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Introduction

(R)-MLN-4760 is a potent and highly selective small-molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a key carboxypeptidase in the Renin-Angiotensin System (RAS), where it plays a crucial counter-regulatory role to the vasoconstrictive and proinflammatory effects of Angiotensin II (Ang II) by converting it to the vasodilatory and protective peptide Angiotensin-(1-7). Given its central role in cardiovascular homeostasis and its function as the cellular entry receptor for the SARS-CoV-2 virus, ACE2 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of (R)-MLN-4760.

Discovery and Lead Optimization

While a detailed public account of the initial hit discovery and lead optimization cascade for **(R)-MLN-4760** is not extensively documented in peer-reviewed literature, the structural features of the molecule suggest a rational, substrate-based design approach targeting the active site of ACE2. The development of selective ACE2 inhibitors was a key objective to dissect the physiological roles of ACE2 distinct from the classical Angiotensin-Converting Enzyme (ACE).

The synthesis of MLN-4760 yields a racemic mixture of two diastereomers. Subsequent research has identified the (S,S)-isomer, often referred to as MLN-4760-B, as the more active



and selective enantiomer, which is commercially available and is the focus of this guide. The less active (R)-enantiomer has an IC50 of 8.4 μ M[1].

Mechanism of Action

(R)-MLN-4760 is a competitive inhibitor of ACE2, binding to the enzyme's active site with high affinity. This binding prevents the hydrolysis of its natural substrate, Angiotensin II, thereby blocking its conversion to Angiotensin-(1-7). This mechanism allows for the modulation of the RAS, making **(R)-MLN-4760** a valuable tool for studying the physiological and pathological roles of ACE2. Molecular dynamics simulations have shown that MLN-4760 binds to the enzymatic active site of ACE2 with high affinity, causing a significant conformational change in the protein[2].

Preclinical Development

Preclinical evaluation of **(R)-MLN-4760** has been conducted in various in vitro and in vivo models to characterize its pharmacological profile.

In Vitro Pharmacology

(R)-MLN-4760 is a potent inhibitor of human ACE2 with a reported IC50 of 0.44 nM[3][4]. It exhibits high selectivity for ACE2 over other related enzymes, including human testicular ACE (IC50 >100 μ M) and bovine carboxypeptidase A (IC50 = 27 μ M)[3][4]. Studies in human and murine mononuclear cells have demonstrated the superior selectivity of the (S,S)-isomer (MLN-4760-B) for ACE2 over ACE compared to the racemic mixture or the other isomer[5].

In Vivo Pharmacology & Pharmacokinetics

In vivo studies in spontaneously hypertensive rats (SHRs) have shown that subcutaneous infusion of MLN-4760 at a dose of 1 mg/kg/day for two weeks did not significantly alter hemodynamic and behavioral parameters[6]. However, it did lead to increased plasma hydrogen sulfide levels and total nitric oxide synthase activity in the brainstem, suggesting the induction of compensatory mechanisms[6]. Another study in SHRs with a similar dosing regimen found that MLN-4760 had pro-obesogenic effects and negatively impacted the function of small arteries[7]. In mice, MLN-4760 administration effectively blocked ACE2 activity, leading to a reversal of the elevation in carotid Ang-(1-7) levels and a decline in carotid Ang II levels induced by sodium hydrosulfide[3].



Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively available in the public domain.

Clinical Development Status

There is no publicly available information to suggest that **(R)-MLN-4760** has entered clinical trials. One report indicates that the development of MLN-4760 was "abandoned" when it became clear that ACE2 metabolizes Angiotensin II to the beneficial Angiotensin-(1-7), suggesting that its inhibition might have undesirable physiological consequences[8]. The primary utility of **(R)-MLN-4760** has since been as a research tool for investigating the roles of ACE2.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MLN-4760 and its

Isomers

Compound	Target Enzyme	IC50	Selectivity vs.	Reference
(R,S)-MLN-4760 (racemic)	Human ACE2	-	Poor	[5]
(S,S)-MLN-4760 (Isomer B)	Human ACE2	0.44 nM	High (28-fold in huMNCs)	[3][4][5]
(S,R)-MLN-4760 (Isomer A)	Human ACE2	-	Poor	[5]
(R)-MLN-4760	Human ACE2	8.4 μΜ	-	[1]
(S,S)-MLN-4760 (Isomer B)	Human testicular ACE	>100 μM	-	[4]
(S,S)-MLN-4760 (Isomer B)	Bovine Carboxypeptidas e A	27 μΜ	-	[3][4]

huMNCs: human mononuclear cells



Table 2: Preclinical In Vivo Studies of MLN-4760

Animal Model	Dosing Regimen	Key Findings	Reference
Spontaneously Hypertensive Rats (SHRs)	1 mg/kg/day s.c. for 2 weeks	No significant effect on blood pressure or behavior. Increased plasma H2S and brainstem NOS activity.	[6]
Spontaneously Hypertensive Rats (SHRs)	1 mg/kg/day s.c. for 14 days	Pro-obesogenic effects, negative effects on small artery function.	[7]
Mice	-	Blocked ACE2 activity, reversed changes in Ang-(1-7) and Ang II levels.	[3]

Experimental Protocols ACE2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available ACE2 inhibitor screening assay kits.

Materials:

- Recombinant human ACE2 enzyme
- ACE2 assay buffer (e.g., 50 mM MES, 300 mM NaCl, 10 μM ZnCl2, 0.01% Triton X-100, pH
 6.5)
- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp))
- (R)-MLN-4760 (test compound)
- 96-well black microplate



Fluorescence plate reader

Procedure:

- Prepare serial dilutions of (R)-MLN-4760 in ACE2 assay buffer.
- In a 96-well plate, add the diluted (R)-MLN-4760 solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the ACE2 enzyme solution to all wells except the negative control.
- Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.
- Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60-120 minutes).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for Mca-YVADAPK(Dnp)).
- Calculate the percent inhibition for each concentration of (R)-MLN-4760 and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Study in Spontaneously Hypertensive Rats (SHRs)

This protocol is a generalized representation based on published studies[6][7].

Animals:

Male Spontaneously Hypertensive Rats (SHRs)

Materials:

- (R)-MLN-4760
- Vehicle (e.g., 10% DMSO in saline)



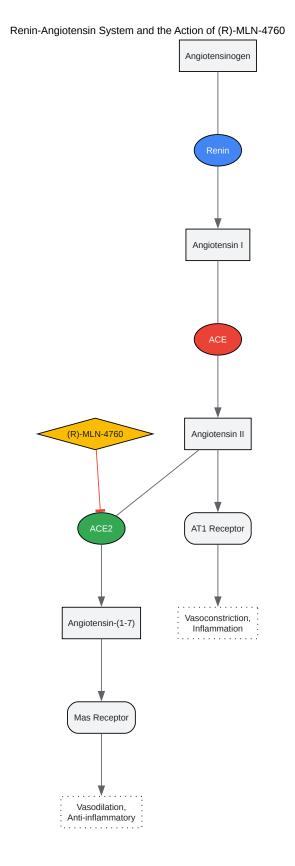
- Osmotic minipumps
- Blood pressure monitoring system (e.g., tail-cuff plethysmography)
- Behavioral testing apparatus (e.g., open field, elevated plus maze)

Procedure:

- Acclimatize the SHRs to the housing conditions and handling procedures.
- Implant osmotic minipumps subcutaneously, filled with either vehicle or a solution of (R)-MLN-4760 to deliver a constant dose (e.g., 1 mg/kg/day) for the duration of the study (e.g., 14 days).
- Monitor systolic blood pressure and heart rate at regular intervals throughout the study.
- Conduct behavioral assessments at specified time points to evaluate anxiety and locomotor activity.
- At the end of the study, collect blood and tissue samples for biochemical analysis (e.g., measurement of plasma H2S, angiotensin levels, and tissue NOS activity).

Mandatory Visualization



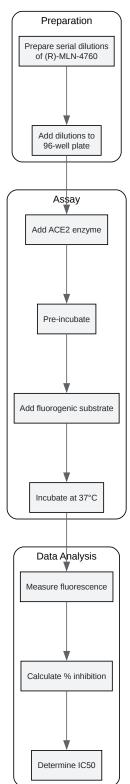


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Caption: The role of **(R)-MLN-4760** in the Renin-Angiotensin System.



Experimental Workflow for In Vitro ACE2 Inhibition Assay



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Caption: Workflow for determining the in vitro ACE2 inhibitory activity.



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